Furaquinocin E
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Overview
Description
4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the benzogbenzofuran core : This step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of hydroxyl and methoxy groups : These functional groups are introduced through selective hydroxylation and methylation reactions.
- Attachment of the penta-1,3-dienyl side chain : This step is achieved through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized to form quinones and other oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into its corresponding hydroquinone form.
- Substitution : Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
- Substitution : Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, 4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also modulate inflammatory responses by interacting with key signaling molecules and enzymes involved in inflammation.
Comparison with Similar Compounds
Similar Compounds:
- **4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione
- **4-hydroxy-3-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one
- **5-[(1S)-2,6,6-Trimethyl-4-oxo-1-hydroxy-2-cyclohexenyl]-3-methyl-2,4-pentadien-1-ol
Uniqueness: The uniqueness of 4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzogbenzofuran-6,9-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
134985-00-5 |
---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H24O6/c1-11(10-23)7-6-8-22(4)13(3)28-21-16-14(9-15(24)17(21)22)19(26)20(27-5)12(2)18(16)25/h6-9,13,23-24H,10H2,1-5H3/b8-6+,11-7+ |
InChI Key |
KRJVRTQHLJDFAL-KCYHBSIOSA-N |
Isomeric SMILES |
C[C@@H]1[C@](C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)/C=C/C=C(\C)/CO |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C=CC=C(C)CO |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C=CC=C(C)CO |
Synonyms |
furaquinocin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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